3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

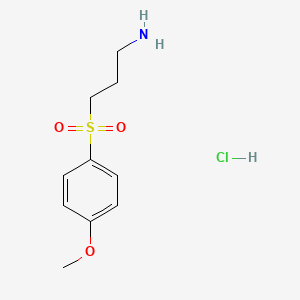

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The primary structure consists of a propylamine chain substituted at the third carbon position with a 4-methoxybenzenesulfonyl group, forming the hydrochloride salt.

The structural representation reveals a linear three-carbon chain with an amino group at the terminal position and a sulfonyl linkage connecting to a para-methoxybenzene ring. The SMILES notation for this compound is documented as NCCCS(=O)(=O)c1ccc(cc1)OC.Cl, which provides a precise linear encoding of the molecular structure. This notation indicates the presence of a primary amine group connected to a propyl chain, which is further linked through a sulfonyl bridge to a benzene ring bearing a methoxy substituent in the para position.

The systematic name reflects the compound's architectural features, beginning with the propylamine backbone and incorporating the 4-methoxybenzenesulfonyl substituent. The hydrochloride designation indicates the formation of a salt through protonation of the amino group with hydrochloric acid, which enhances the compound's stability and solubility characteristics in aqueous environments.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service has assigned the registry number 2205383-81-7 to this compound, providing a unique identifier for this specific molecular entity in chemical databases and literature. This CAS number serves as the primary reference for unambiguous identification across various chemical information systems and regulatory databases.

Alternative chemical identifiers include the MDL number MFCD30188018, which provides additional cataloging within chemical supplier databases. The compound is also referenced through various catalog systems maintained by chemical suppliers, with specific product numbers assigned for commercial availability and procurement purposes.

The nomenclatural variations observed in chemical literature include shortened forms such as "3-(4-Methoxy-benzenesulfonyl)-propylamine hydrochloride" and systematic descriptors that emphasize different structural elements. These alternative names maintain consistency with the core molecular structure while providing flexibility in chemical communication and database searches.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 2205383-81-7 |

| MDL Number | MFCD30188018 |

| SMILES Notation | NCCCS(=O)(=O)c1ccc(cc1)OC.Cl |

| Primary Name | This compound |

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C10H16ClNO3S, representing a composition of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This formula encompasses both the organic base structure and the hydrochloride salt formation.

The molecular weight has been precisely determined as 265.7569 atomic mass units, reflecting the sum of all constituent atomic masses within the compound. This molecular weight calculation includes the contribution of the chloride ion, which forms an ionic association with the protonated amino group. The relatively moderate molecular weight places this compound within a size range that is often favorable for various chemical applications and synthetic transformations.

Analysis of the molecular composition reveals that carbon and hydrogen atoms constitute the largest proportion of the molecular mass, consistent with the organic nature of the compound. The presence of heteroatoms including nitrogen, oxygen, sulfur, and chlorine contributes specific chemical properties and reactivity patterns that distinguish this compound from simpler organic molecules.

Table 2: Molecular Composition Analysis

| Element | Count | Atomic Mass Contribution | Percentage by Mass |

|---|---|---|---|

| Carbon | 10 | 120.11 | 45.21% |

| Hydrogen | 16 | 16.13 | 6.07% |

| Chlorine | 1 | 35.45 | 13.34% |

| Nitrogen | 1 | 14.01 | 5.27% |

| Oxygen | 3 | 47.99 | 18.06% |

| Sulfur | 1 | 32.07 | 12.07% |

Stereochemical Considerations and Isomeric Forms

The structural analysis of this compound reveals minimal stereochemical complexity due to the absence of chiral centers within the molecular framework. The compound exhibits a linear propyl chain architecture with sp3 hybridization at all carbon centers, but none of these carbons bear four different substituents that would generate stereoisomeric forms.

The sulfonyl group attachment to the propyl chain occurs at a specific position, designated as the third carbon, which eliminates positional isomerism possibilities along the propyl backbone. The 4-methoxybenzenesulfonyl substituent maintains a fixed orientation relative to the propylamine chain, with the methoxy group positioned para to the sulfonyl attachment point on the benzene ring.

Conformational analysis indicates that the molecule can adopt multiple rotational conformations around single bonds, particularly the carbon-carbon bonds within the propyl chain and the carbon-sulfur bond connecting the aliphatic and aromatic portions. These conformational variations do not constitute distinct isomeric forms but rather represent dynamic structural flexibility under ambient conditions.

The benzene ring component maintains planar geometry with the methoxy substituent capable of limited rotational freedom around the carbon-oxygen bond. However, this rotational freedom does not generate separable isomeric species due to the relatively low barrier to rotation around this bond under standard conditions.

Table 3: Structural Features and Isomeric Potential

| Structural Element | Isomeric Contribution | Comments |

|---|---|---|

| Propyl Chain | None | No chiral centers present |

| Sulfonyl Bridge | None | Fixed attachment point |

| Benzene Ring | None | Planar aromatic system |

| Methoxy Position | None | Para-substitution pattern |

| Salt Formation | None | Ionic association only |

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)sulfonylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S.ClH/c1-14-9-3-5-10(6-4-9)15(12,13)8-2-7-11;/h3-6H,2,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRRXFRWYQGVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction can lead to different sulfonyl or amine compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily recognized for its role in the development of pharmaceutical agents, particularly those targeting metabolic disorders such as diabetes. Several studies indicate that derivatives of sulfonamide compounds, including 3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride, exhibit hypoglycemic effects, making them candidates for treating diabetes mellitus and related conditions.

- Antidiabetic Properties : Research highlights the efficacy of sulfonamide derivatives in lowering blood sugar levels. For instance, a study on related compounds demonstrated their capability to act as effective antidiabetic agents through oral administration in various forms such as tablets and capsules .

Enzyme Inhibition

Enzyme inhibition is another critical area where this compound shows promise. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Alpha-Glucosidase Inhibition : Compounds similar to this compound have been reported to inhibit alpha-glucosidase, an enzyme that plays a significant role in carbohydrate metabolism. This inhibition can help manage postprandial blood glucose levels in diabetic patients .

Synthesis of Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex chemical entities. Its sulfonamide group allows for various chemical modifications, leading to the development of new pharmacologically active compounds.

- Building Block for Drug Development : The ability to modify the structure of this compound enables chemists to create novel derivatives with enhanced biological activity or reduced side effects. For example, modifications can lead to improved selectivity for specific biological targets or better pharmacokinetic profiles .

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

Wirkmechanismus

The mechanism of action of 3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxybenzenesulfonyl chloride

- 3-Methoxybenzenesulfonyl chloride

- 4-Nitrobenzenesulfonyl chloride

- 4-Methylbenzylsulfonyl chloride

Uniqueness

3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propylamine chain differentiates it from other sulfonyl compounds, providing unique opportunities for chemical modifications and applications.

Biologische Aktivität

3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride, with the CAS number 2205383-81-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxybenzenesulfonyl group attached to a propylamine backbone. This structural configuration is crucial for its biological activity, influencing how it interacts with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation, although specific mechanisms remain under investigation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could be relevant in metabolic pathways associated with diseases.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Interaction with Enzymes : The sulfonamide moiety can interact with active sites on enzymes, potentially leading to inhibition. For instance, it may affect enzymes involved in cell signaling or metabolic processes.

- Cell Membrane Penetration : The lipophilicity imparted by the methoxy group enhances membrane permeability, facilitating cellular uptake and subsequent interaction with intracellular targets.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell growth and apoptosis, thereby affecting cellular responses to external stimuli.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on the anticancer properties of this compound demonstrated significant inhibition of proliferation in various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins. This suggests potential therapeutic applications in oncology.

Case Study: Antimicrobial Efficacy

In vitro assays have shown that the compound exhibits notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth suppression, suggesting its utility as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methoxybenzenesulfonyl)-propylamine hydrochloride, and how can yield be improved?

- Methodological Answer : The synthesis can be optimized via sulfonylation of 3-aminopropanol derivatives followed by methoxybenzene coupling. For example, refluxing 3-aminopropyl precursors with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, with triethylamine as a base, achieves ~65% yield. Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) enhances purity . Monitoring reaction progress with TLC (Rf ~0.4 in CH₂Cl₂/MeOH) is critical to minimize byproducts.

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm sulfonyl and propylamine moieties:

- ¹H NMR : δ 7.8–7.6 ppm (aromatic protons), δ 3.8 ppm (methoxy singlet), δ 2.9–3.1 ppm (propylamine CH₂).

- ¹³C NMR : δ 162 ppm (sulfonyl C=O), δ 55 ppm (methoxy).

High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular weight (exact mass: 289.05 g/mol) .

Q. What are the solubility and stability profiles under varying pH conditions?

- Methodological Answer : The hydrochloride salt exhibits high solubility in polar solvents (water: ~50 mg/mL at 25°C; DMSO: >100 mg/mL). Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% decomposition at pH 7.4 (phosphate buffer), but hydrolysis occurs at pH <3 (HCl) or >10 (NaOH), monitored by HPLC .

Advanced Research Questions

Q. How can discrepancies in NMR data for sulfonamide derivatives be resolved?

- Methodological Answer : Ambiguities in proton splitting (e.g., overlapping signals) require advanced techniques:

- 2D NMR (COSY, HSQC) : Resolves coupling between propylamine CH₂ and adjacent groups.

- X-ray crystallography : Confirms sulfonyl group geometry (e.g., dihedral angles between benzene and propylamine).

Computational modeling (DFT) predicts chemical shifts, aiding assignment .

Q. What strategies identify metabolic pathways and enzyme interactions in vitro?

- Methodological Answer : Incubate with human liver microsomes (HLMs) and S9 fractions (37°C, NADPH cofactor). LC-MS/MS detects metabolites like demethylated or hydroxylated derivatives. CYP isoform specificity is determined using inhibitors:

- CYP2D6 inhibition : Quinine reduces metabolite M1 formation by >80%.

- CYP3A4 inhibition : Ketoconazole blocks secondary oxidation .

Q. How do contradictory toxicity profiles (in vitro vs. in vivo) arise, and how are they reconciled?

- Methodological Answer : In vitro assays (e.g., Ames test for mutagenicity) may lack metabolic activation (S9 mix). In vivo studies (OECD 423 guidelines) using rodent models assess acute toxicity (LD₅₀ >500 mg/kg). Discrepancies arise from species-specific metabolism or bioavailability differences. Cross-validation with 3D cell cultures (e.g., liver spheroids) improves predictive accuracy .

Q. What polymerization techniques enable its use in drug delivery systems?

- Methodological Answer : Incorporate into amphiphilic block copolymers via ring-opening polymerization (ROP). For example, initiate with benzylamine in THF (60°C), using MeSPG-NTA monomers to form pH-responsive micelles. Dynamic light scattering (DLS) confirms nanoparticle size (~120 nm), while TEM validates core-shell structure .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on its reactivity with thiol groups?

- Methodological Answer : Reactivity may depend on sulfonyl group activation. Compare kinetics under reducing (GSH-treated) vs. oxidative (H₂O₂) conditions using Ellman’s assay. For example, 3-(bromoacetamido)-propylamine hydrochloride (a sulfhydryl reagent) shows rapid thiol adduct formation at pH 8.0, while the target compound requires nucleophilic catalysis (e.g., DIPEA) for similar reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.